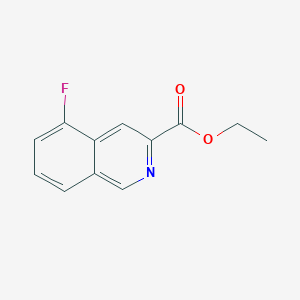
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with quinoline-6-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(quinolin-6-ylmethylene)thiazole
- 2-Amino-5-(quinolin-6-ylmethylene)oxazole
- 2-Amino-5-(quinolin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both the thiazole and quinoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H9N3OS |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7- |
Clave InChI |
GWSGFSPSQGXVFI-XFFZJAGNSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


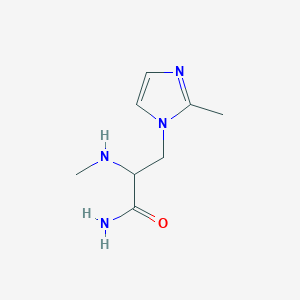
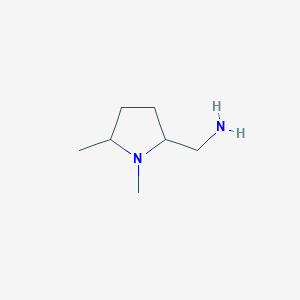
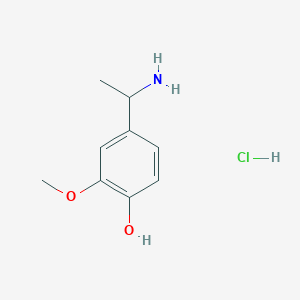



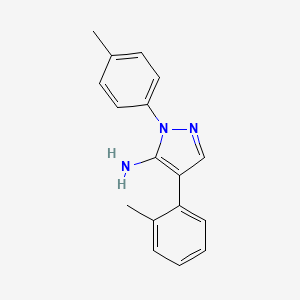



![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
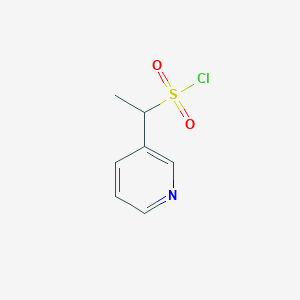
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
